(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

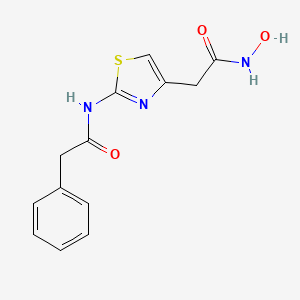

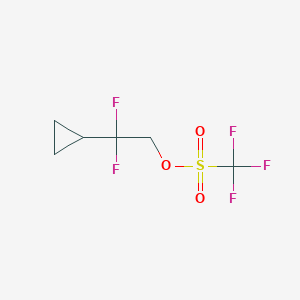

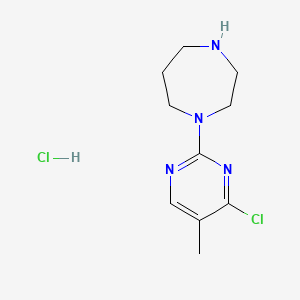

“(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate” is a chemical compound with the CAS Number: 2260710-54-9 . It has a molecular weight of 254.18 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclopropyl-2,2-difluoroethyl trifluoromethanesulfonate . The InChI code for this compound is 1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 . The InChI key is CARCPUXSCWAACE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3 . Its boiling point is 129.5±40.0 °C at 760 mmHg . The vapour pressure is 12.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol . The flash point is 32.1±27.3 °C . The index of refraction is 1.329 . The molar refractivity is 27.1±0.4 cm^3 . The polar surface area is 52 Å^2 . The polarizability is 10.7±0.5 10^-24 cm^3 . The surface tension is 23.9±3.0 dyne/cm . The molar volume is 133.1±3.0 cm^3 .Applications De Recherche Scientifique

Catalyst and Reagent in Organic Synthesis

The use of trifluoromethanesulfonates, also known as triflates, has been widely explored in organic synthesis due to their excellent reactivity and versatility. For instance, triflic acid has been identified as an exceptional catalyst for inducing cyclization reactions, leading to the efficient formation of complex polycyclic systems by terminating cationic cascades with a sulfonamide group (Haskins & Knight, 2002). Similarly, scandium trifluoromethanesulfonate is recognized for its remarkably high catalytic activity in acylation reactions, facilitating the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols (Ishihara et al., 1996).

Advancements in Cyclopropanation and Cycloaddition Reactions

Difluoroethylsulfonium salt has emerged as a convenient reagent for difluoromethylcarbene generation, facilitating iron-catalyzed cyclopropanation of terminal olefins. This development allows the synthesis of various difluoromethyl-cyclopropanes with excellent diastereoselectivities and high yields (Duan et al., 2017). Additionally, fluorinated sulfur ylides have been utilized in Corey-Chaykovsky cyclopropanation reactions, favoring the synthesis of cis-configured trifluoromethyl cyclopropanes across a broad range of substrates (Hock et al., 2017).

Synthesis of Functionalized Oxygen Heterocycles

Silver triflate catalyzed cyclopropyl carbinol rearrangement has been applied for the synthesis of benzo[b]oxepines and 2H-chromenes. This approach highlights the general scope of reactions that furnish functionalized oxygen heterocycles, demonstrating the catalytic synergy between silver(I) cation and the triflate anion (Chan et al., 2015).

Role in Synthetic Transformations

Vinyl and aryl triflates have been increasingly utilized for their cross-coupling reactions and addition reactions to alkenes and alkynes, showcasing their superiority in regio- and diastereoselectivity. Their application in natural product synthesis through palladium-catalyzed carbon monoxide insertion reactions exemplifies the diverse synthetic transformations facilitated by triflates (Ritter, 1993).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information includes pictograms GHS05, GHS07 . The signal word is Danger . The hazard statements are H227, H302, H312, H314, H332, H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARCPUXSCWAACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)